

Application Notes and Protocols for VK-II-36 in In Vitro Assays

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Compound of Interest

Compound Name: VK-II-36

Cat. No.: B1663102

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Introduction

VK-II-36 is a carvedilol analog identified as a suppressor of sarcoplasmic reticulum (SR) Ca²⁺ release. Unlike its parent compound, carvedilol, **VK-II-36** is designed to have minimal to no blocking activity on β -adrenergic receptors. This selective activity makes **VK-II-36** a valuable tool for investigating the specific roles of SR Ca²⁺ handling in various physiological and pathophysiological conditions, particularly in cardiovascular research. These application notes provide recommended concentrations for in vitro assays, detailed experimental protocols, and a visualization of the relevant signaling pathway.

Data Presentation: Recommended Concentrations

The optimal concentration of **VK-II-36** will vary depending on the cell type, assay duration, and the specific endpoint being measured. Based on available data for **VK-II-36**, its analogs, and the parent compound carvedilol, the following concentrations are recommended as a starting point for in vitro experiments.

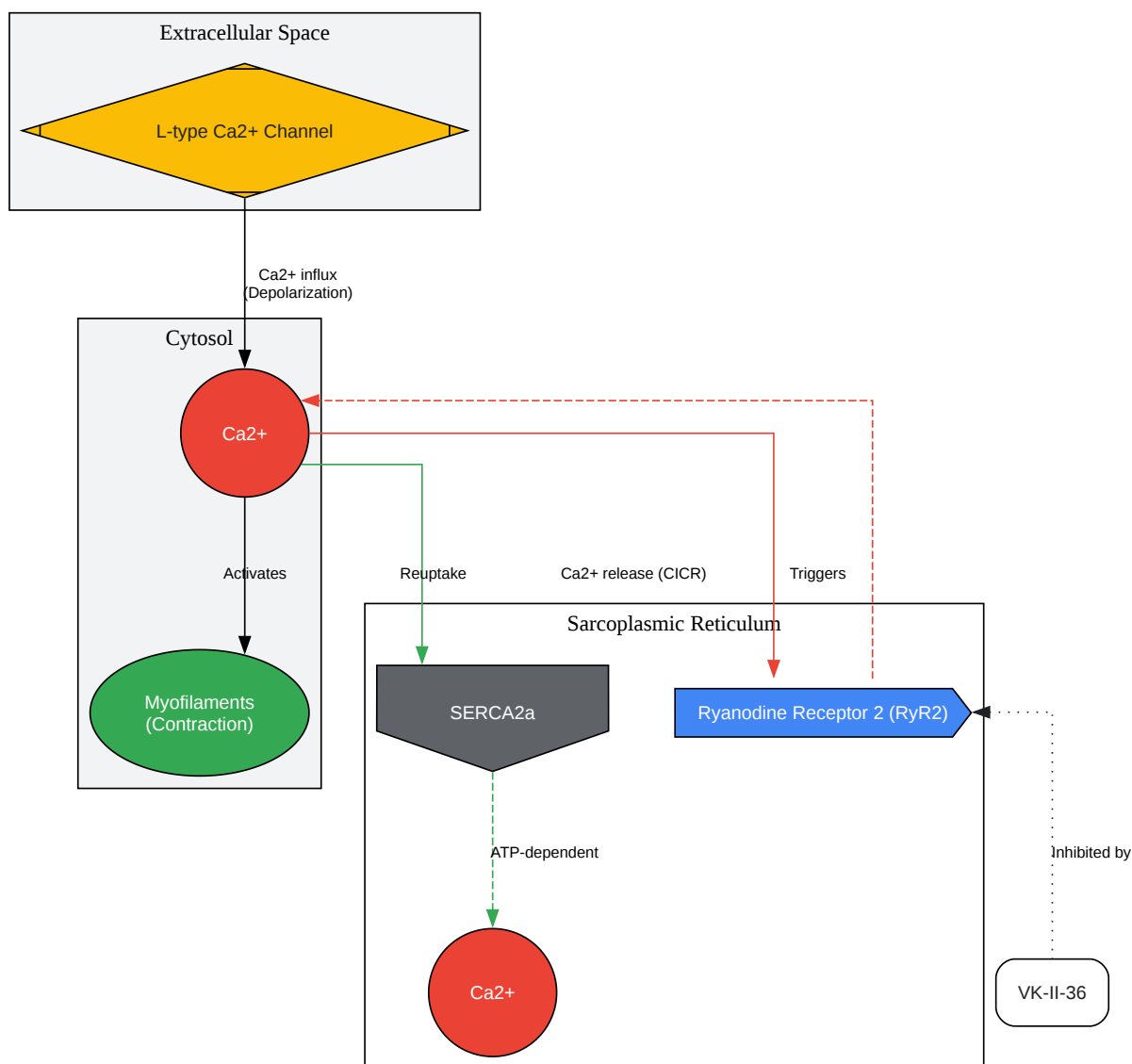
Compound	Assay Type	Cell Type	Concentration	Observed Effect	Citation
VK-II-36	Calcium Imaging (Line-scan confocal)	Mouse Ventricular Myocytes	1 μ M	Significantly reduced the occurrence and frequency of sarcoplasmic reticulum overload-induced Ca^{2+} release (SOICR).	[1]
VK-II-86 (analog)	Calcium Imaging	Mouse Cardiomyocytes	0.3 μ M	Reduced occurrence and frequency of SOICR.	[2]
Carvedilol (parent compound)	Cell Viability (Doxorubicin-induced toxicity)	Human iPSC-derived Cardiomyocytes	1 μ M	Complete protection from loss of cell viability.	[3]
Carvedilol (parent compound)	Mitogenesis Inhibition	Human Pulmonary Artery Vascular Smooth Muscle Cells	0.3 - 2.0 mM (IC50)	Inhibition of mitogenesis stimulated by various growth factors.	[4]
Carvedilol (parent compound)	Cell Migration Inhibition	Human Pulmonary Artery Vascular Smooth Muscle Cells	3 mM (IC50)	Inhibition of cell migration induced by platelet-derived growth factor.	[4]

Carvedilol (parent compound)	Adrenoceptor Binding	---	0.81 - 2.2 nM (Ki)	Antagonist activity at β 1-, β 2-, and α 1- adrenoceptor S.
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Note: It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Signaling Pathway

The following diagram illustrates the key components of the sarcoplasmic reticulum Ca^{2+} release signaling pathway in a cardiomyocyte, which is the primary target of **VK-II-36**.



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Caption: Simplified signaling pathway of SR Ca^{2+} release in cardiomyocytes.

Experimental Protocols

Measurement of Sarcoplasmic Reticulum Ca²⁺ Release using Calcium Imaging

This protocol is adapted for measuring changes in intracellular Ca²⁺ transients and SR Ca²⁺ release in isolated cardiomyocytes using a fluorescent Ca²⁺ indicator.

Materials:

- Isolated cardiomyocytes (e.g., from rodent ventricle)
- Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM, Fura-2 AM)
- **VK-II-36** stock solution (in DMSO)
- Tyrode's solution (or other appropriate physiological saline)
- Caffeine solution (10-20 mM in Tyrode's solution)
- Confocal microscope with line-scanning capabilities or a ratiometric imaging system
- Field stimulator

Procedure:

- Cell Preparation and Dye Loading:
 - Plate isolated cardiomyocytes on laminin-coated coverslips.
 - Load the cells with a fluorescent Ca²⁺ indicator (e.g., 1-5 μ M Fluo-4 AM) in Tyrode's solution for 20-30 minutes at room temperature.
 - Wash the cells with fresh Tyrode's solution to remove excess dye and allow for de-esterification for at least 20 minutes.
- Baseline Calcium Transient Measurement:
 - Mount the coverslip onto the microscope stage and perfuse with Tyrode's solution.

- Pace the cardiomyocytes at a steady frequency (e.g., 1 Hz) using the field stimulator to elicit regular Ca^{2+} transients.
- Record baseline Ca^{2+} transients using line-scan confocal imaging or ratiometric imaging.
- Application of **VK-II-36**:
 - Prepare the desired concentration of **VK-II-36** in Tyrode's solution from the stock solution. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.
 - Perfuse the cells with the **VK-II-36** containing solution for a sufficient pre-incubation period (e.g., 10-15 minutes) while maintaining electrical pacing.
 - Record Ca^{2+} transients in the presence of **VK-II-36**.
- Assessment of SR Ca^{2+} Content:
 - Stop the electrical stimulation.
 - Rapidly apply a high concentration of caffeine (10-20 mM) to induce the release of the entire SR Ca^{2+} content.
 - Record the amplitude of the caffeine-induced Ca^{2+} transient, which is proportional to the SR Ca^{2+} load.
 - Perform this measurement both before and after the application of **VK-II-36** to assess its effect on SR Ca^{2+} content.
- Data Analysis:
 - Analyze the amplitude, duration, and decay kinetics of the electrically stimulated Ca^{2+} transients.
 - Measure the peak amplitude of the caffeine-induced Ca^{2+} transient.
 - Compare the parameters before and after **VK-II-36** treatment. A reduction in the amplitude of electrically stimulated Ca^{2+} transients without a significant change in the caffeine-induced transient suggests a direct inhibition of SR Ca^{2+} release.

Cell Viability Assay (e.g., MTT or AlamarBlue)

This protocol can be used to assess the cytotoxic or protective effects of **VK-II-36** in a cell line of interest.

Materials:

- Selected cell line (e.g., H9c2 cardiomyocytes, HEK293 cells)
- Cell culture medium and supplements
- **VK-II-36** stock solution (in DMSO)
- A cytotoxic agent (optional, for assessing protective effects)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin (AlamarBlue) reagent
- Solubilization solution (for MTT assay)
- 96-well plates
- Plate reader

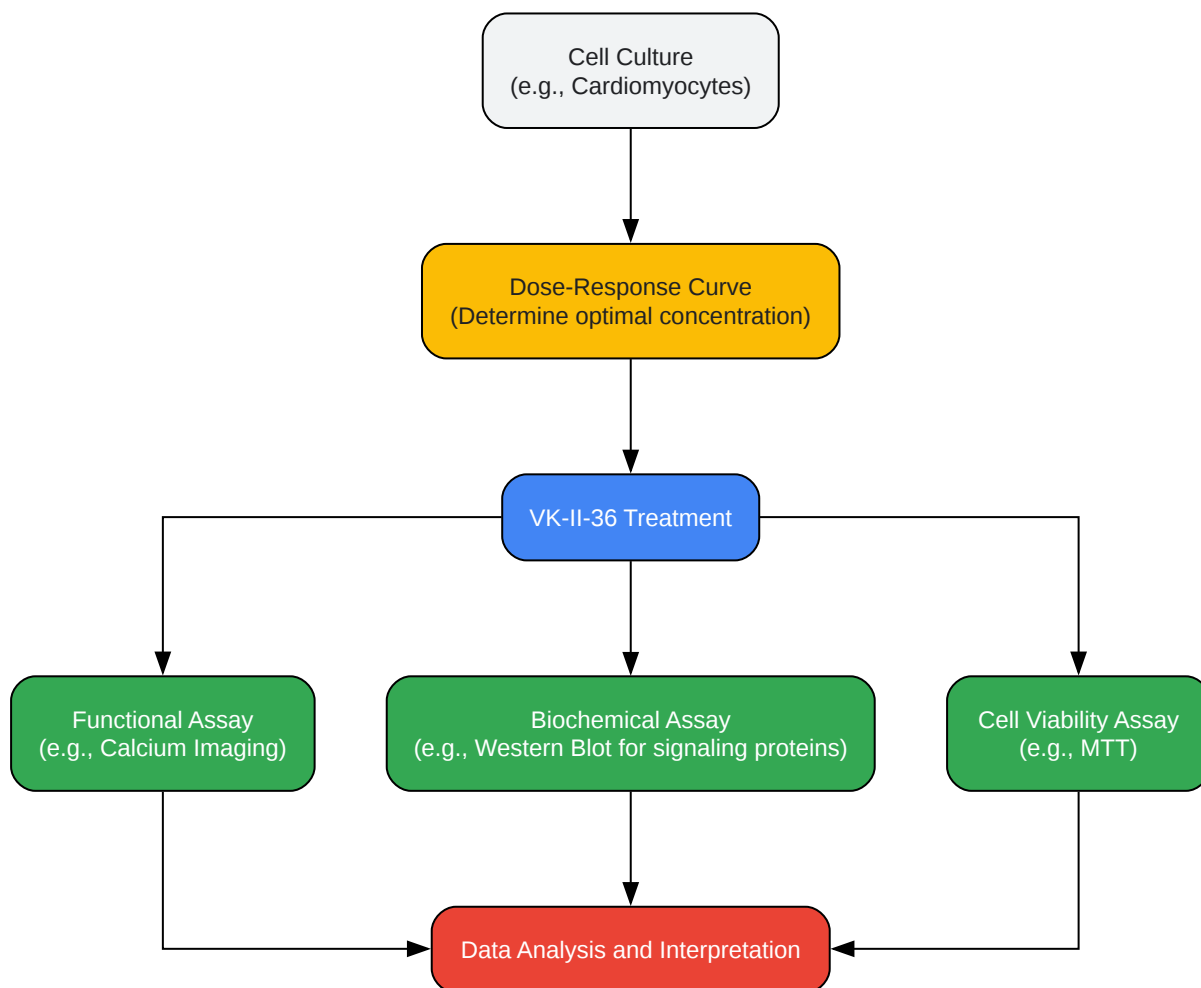
Procedure:

- Cell Seeding:
 - Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Compound Treatment:
 - Prepare serial dilutions of **VK-II-36** in cell culture medium.
 - Remove the old medium from the wells and add the medium containing different concentrations of **VK-II-36**. Include a vehicle control (medium with the same concentration of DMSO used for the highest **VK-II-36** concentration).

- If assessing protective effects, a set of wells should be co-treated with a known cytotoxic agent.
- Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
- Viability Measurement:
 - For MTT Assay:
 - Add MTT solution to each well and incubate for 2-4 hours at 37°C.
 - Add the solubilization solution to dissolve the formazan crystals.
 - Read the absorbance at the appropriate wavelength (e.g., 570 nm).
 - For AlamarBlue Assay:
 - Add AlamarBlue reagent to each well and incubate for 1-4 hours at 37°C.
 - Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the concentration-response curve to determine the IC₅₀ value if cytotoxicity is observed.

Experimental Workflow

The following diagram outlines a general workflow for studying the effects of **VK-II-36** in an in vitro setting.



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